molecular formula C19H20Cl2N2O2 B15017262 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B15017262
M. Wt: 379.3 g/mol
InChI Key: GYJCXZUYRHHRHJ-LSHDLFTRSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound with the molecular formula C18H18Cl2N2O2 This compound is known for its unique chemical structure, which includes a dichlorophenyl group, a methylidene linkage, and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the phenoxyacetohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-12(2)14-8-7-13(3)17(9-14)25-11-18(24)23-22-10-15-5-4-6-16(20)19(15)21/h4-10,12H,11H2,1-3H3,(H,23,24)/b22-10+

InChI Key

GYJCXZUYRHHRHJ-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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